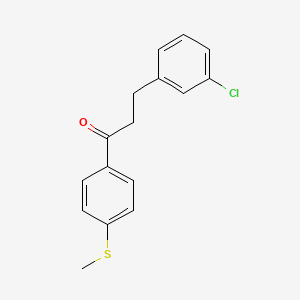

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group and a thiomethyl group attached to a propiophenone backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorobenzene with 4’-thiomethylpropiophenone in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high selectivity and yield .

Industrial Production Methods

Industrial production of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone often involves the chlorination of propiophenone followed by thiomethylation. The chlorination step uses chlorine gas in the presence of a catalyst like aluminum trichloride, while the thiomethylation step involves the reaction of the chlorinated product with a thiomethylating agent such as methylthiol in the presence of a base .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or ether as solvent.

Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 3-(3-Chlorophenyl)-4’-thiomethylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit enzymes involved in oxidative phosphorylation, thereby affecting cellular energy production . The exact molecular pathways and targets can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloromethcathinone: A synthetic cathinone with psychoactive properties.

3-Chlorophenol: An isomer of chlorophenol used in various industrial applications.

Uniqueness

3-(3-Chlorophenyl)-4’-thiomethylpropiophenone is unique due to its combination of a chlorophenyl group and a thiomethyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not observed with similar compounds, making it valuable for specialized applications in research and industry.

Actividad Biológica

3-(3-Chlorophenyl)-4'-thiomethylpropiophenone, a compound with the CAS number 898762-50-0, has garnered interest for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a thiomethyl group and a chlorophenyl moiety, which contribute to its biological activity. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For example, the compound demonstrated activity against:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 40 to 100 µg/mL, indicating a potent antimicrobial effect comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. Notably:

- Cell Viability Assays : In MCF-7 breast cancer cells, this compound reduced cell viability significantly with an IC50 value of approximately 225 µM. This suggests that the compound may induce apoptosis in cancer cells .

- Mechanisms of Action : The compound has been shown to affect cell cycle progression, leading to an accumulation of cells in the S phase, indicating an interruption in DNA synthesis and potential induction of apoptosis .

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

- Toxicity Studies : Preliminary assessments suggest that high concentrations can lead to cytotoxic effects in non-cancerous cells. The LDH enzyme activity was notably elevated in treated cells compared to controls, indicating cell membrane damage and cytotoxicity .

Case Studies and Research Findings

- Antimicrobial Efficacy : A comparative study highlighted that this compound exhibited a greater inhibition zone against E. faecalis than some known antibiotics, emphasizing its potential as a therapeutic agent .

- Cancer Cell Studies : In a recent study focused on breast cancer cells, the compound was found to significantly reduce cell proliferation and induce apoptosis through mechanisms involving DNA damage and cell cycle arrest .

Summary of Biological Activities

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNZIQNVOAFILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644423 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-50-0 |

Source

|

| Record name | 3-(3-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.